molecular formula C20H32N4O2 B5545292 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide

1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide

Cat. No. B5545292
M. Wt: 360.5 g/mol
InChI Key: PYCYQJWWJOLHQN-UHFFFAOYSA-N
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Description

The compound "1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide" is a research chemical with potentially significant chemical and pharmacological properties. The interest in this compound lies in its unique molecular framework and the presence of various functional groups contributing to its chemical behavior.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, starting from base chemicals through a series of steps involving acylation, alkylation, and cyclization. Typically, these processes require stringent conditions, like controlled temperatures and the presence of specific catalysts or reagents. While there is no direct synthesis available for this exact compound in the literature, related compounds have been synthesized using methods such as condensation of specific amine and acid derivatives under controlled conditions (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of the compound features a complex arrangement of cyclobutyl, pyrazole, and piperidine rings. This structure is expected to exhibit significant bioisosteric properties, with the pyrazole ring providing a planar, aromatic component crucial for potential biological interactions. The exact molecular geometry, including bond angles and lengths, can be determined using spectroscopic methods such as NMR and X-ray crystallography, as demonstrated in related compounds (Girreser et al., 2016).

Scientific Research Applications

Histamine H3 Receptor Antagonism

1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide has been studied for its role as a histamine H3 receptor antagonist. In research, compounds such as GSK207040 and GSK334429, which are structurally similar, have shown potential in improving memory impairment and reducing secondary allodynia in rats. This suggests a possible therapeutic application in conditions like dementia and neuropathic pain (Medhurst et al., 2007).

Cannabinoid Receptor Antagonism

Studies involving pyrazole derivatives, including those structurally related to 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide, have explored their role as antagonists for the brain cannabinoid receptor (CB1). These compounds have potential for therapeutic use in managing the side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antimicrobial and Antitubercular Activities

Pyrazole-based compounds have shown promise in antimicrobial and antitubercular applications. Research has been conducted on various pyrazole derivatives for their potential activity against harmful microorganisms and tuberculosis (Sapariya et al., 2017).

In Silico Molecular Docking Studies

Research has also involved in silico molecular docking studies of pyrazole-based compounds, providing insights into their potential interactions with various biological targets. These studies are crucial for understanding the potential therapeutic applications of these compounds (Sapariya et al., 2017).

Heterocyclic Synthesis Applications

Pyrazoles, including compounds similar to 1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide, are used as building blocks in heterocyclic synthesis. They have been involved in the synthesis of a wide range of compounds with potential pharmaceutical applications (Harb et al., 2005).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals and have received attention for the development of new pesticides in recent years .

properties

IUPAC Name

1-(cyclobutanecarbonyl)-N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-15(2)12-24(14-16-11-21-22(3)13-16)20(26)18-7-9-23(10-8-18)19(25)17-5-4-6-17/h11,13,15,17-18H,4-10,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCYQJWWJOLHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CN(N=C1)C)C(=O)C2CCN(CC2)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide

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